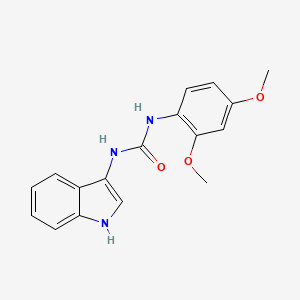

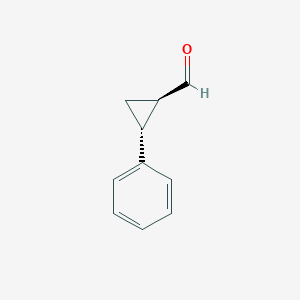

![molecular formula C17H18ClN3O4S B2543651 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1215622-32-4](/img/structure/B2543651.png)

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

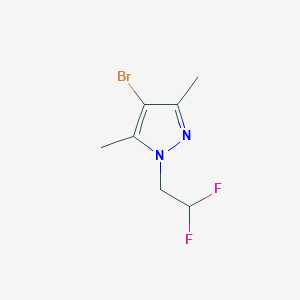

The compound is a derivative of benzo[d]thiazole-2-carboxamide, which is a class of compounds known for their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds have been studied for their cytotoxic effects against various cancer cell lines that express EGFR at high levels, such as A549, HeLa, and SW480. The presence of the benzo[d]thiazole moiety is significant as it is associated with biological activity, particularly in the context of cancer research. The compound also contains a furan-2-carboxamide group, which is another important pharmacophore in medicinal chemistry .

Synthesis Analysis

The synthesis of benzo[d]thiazole-2-carboxamide derivatives typically involves de novo design based on virtual screening methods. The target compounds are synthesized through a series of chemical reactions, starting from basic chemical building blocks and progressing through various intermediates. The synthesis process is carefully designed to ensure the introduction of the desired functional groups at the appropriate positions on the benzo[d]thiazole scaffold. The final step often involves the formation of the carboxamide linkage, which is crucial for the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole-2-carboxamide derivatives is characterized by the presence of a benzo[d]thiazole core, which is a bicyclic system containing both benzene and thiazole rings. This core is often substituted with various groups that can modulate the compound's biological activity and pharmacokinetic properties. The molecular structure is confirmed using techniques such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy. In some cases, the structure is further elucidated by single-crystal X-ray diffraction, which provides a detailed three-dimensional view of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazole-2-carboxamide derivatives are typically coupling reactions, where an amine group on the thiazole or thiazoline ring is coupled with an acid chloride of a benzoic acid derivative. This results in the formation of the carboxamide bond. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions and by-products. The reactivity of the benzo[d]thiazole core can be influenced by the substituents present, which can affect the overall yield and purity of the final compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole-2-carboxamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and its potential as a drug candidate. The presence of the dimethylamino group can affect the compound's basicity, while the carboxamide linkage can influence its hydrogen bonding potential. These properties are typically assessed using a combination of experimental techniques and computational methods to predict how the compound will behave in biological systems .

Applications De Recherche Scientifique

Synthesis and Spectroscopic Studies The synthesis of novel heterocyclic compounds, including derivatives of N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride, showcases the exploration into unique chemical structures for potential pharmacological activities. Studies have demonstrated the synthesis of related compounds through reactions involving furan-2-carbonyl derivatives and amino groups, characterized by spectroscopic techniques such as NMR and FT-IR, indicating a continued interest in developing new molecules with diverse biological activities (Patel, Patel, & Shah, 2015).

Antimicrobial and Anticancer Agents Research into benzodifuranyl derivatives related to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride has shown potential antimicrobial and anticancer applications. The synthesis of these compounds and their evaluation as COX inhibitors reveal significant analgesic and anti-inflammatory activities, with some demonstrating high selectivity and potency against cancer cell lines, suggesting their utility as leads in drug discovery for treating inflammation and cancer (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Cytotoxic Evaluation for Cancer Therapy The development of benzo[d]thiazole-2-carboxamide derivatives, related to the core structure of the chemical , has been evaluated for their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds have been synthesized and tested against various cancer cell lines, demonstrating moderate to excellent cytotoxicity, indicating their promise as therapeutic agents in cancer treatment (Zhang et al., 2017).

Prooxidant and Antioxidant Processes The investigation into thiazole derivatives for their effects on prooxidant and antioxidant processes in liver homogenates of healthy and tumor-bearing mice has provided insights into their potential therapeutic applications. These studies contribute to our understanding of the safety and efficacy of such compounds in normal and disease states, highlighting the complex interactions between new chemical entities and biological systems (Shalai et al., 2021).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S.ClH/c1-19(2)5-6-20(16(21)12-4-3-7-22-12)17-18-11-8-13-14(24-10-23-13)9-15(11)25-17;/h3-4,7-9H,5-6,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUKUBPUXJFBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(benzylamino)methyl]-4-hydroxybenzoate](/img/structure/B2543575.png)

![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2543577.png)

![3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B2543583.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2543585.png)